Cas no 14182-57-1 ((2R)-2-phenylpropanamide)

(2R)-2-phenylpropanamide is a chiral amide derivative characterized by its (R)-stereochemistry at the α-carbon adjacent to the phenyl group. This compound is of interest in pharmaceutical and synthetic chemistry due to its role as a chiral building block for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). Its well-defined stereochemistry ensures high selectivity in asymmetric synthesis, while the amide functionality provides stability and compatibility with further derivatization. The compound is typically employed in research settings for the development of optically active compounds, offering advantages in precision and reproducibility for stereocontrolled reactions. Its crystalline nature facilitates purification and characterization, making it a reliable intermediate in fine chemical synthesis.
(2R)-2-phenylpropanamide structure
(2R)-2-phenylpropanamide structure
Product Name:(2R)-2-phenylpropanamide
CAS No:14182-57-1
MF:C9H11NO
MW:149.189742326736
CID:120212
PubChem ID:12399234
Update Time:2025-06-08

(2R)-2-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide, a-methyl-, (aR)-
    • (R)-2-PHENYLPROPYLAMIDE
    • [(2R)-2-phenylpropyl]azanide
    • L-2-Phenyl-propionamid
    • (R)-PHENYLPROPYLAMIDE
    • (2R)-2-phenylpropanamide
    • (R)-2-phenyl-propionamide
    • SCHEMBL965912
    • DOZZSWAOPDYVLH-SSDOTTSWSA-N
    • EN300-1387101
    • Q-200921
    • r-(-)-2-phenylpropionamide
    • 14182-57-1
    • MDL: MFCD06797324
    • Inchi: 1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)/t7-/m1/s1
    • InChI Key: DOZZSWAOPDYVLH-SSDOTTSWSA-N
    • SMILES: O=C([C@H](C)C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.063
  • Boiling Point: 304.414°C at 760 mmHg
  • Flash Point: 137.905°C
  • Refractive Index: 1.54
  • PSA: 43.09000
  • LogP: 1.97570

(2R)-2-phenylpropanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on (2R)-2-phenylpropanamide

Comprehensive Overview of (2R)-2-phenylpropanamide (CAS No. 14182-57-1): Properties, Applications, and Industry Insights

(2R)-2-phenylpropanamide, identified by its CAS number 14182-57-1, is a chiral organic compound with significant relevance in pharmaceutical and chemical research. This enantiomerically pure amide derivative of phenylpropanoic acid has garnered attention due to its potential applications in drug development and asymmetric synthesis. The compound's stereospecific configuration at the 2-position makes it particularly valuable for creating biologically active molecules with enhanced selectivity.

Recent studies highlight the growing demand for chiral building blocks like (2R)-2-phenylpropanamide in the synthesis of active pharmaceutical ingredients (APIs). Pharmaceutical companies increasingly prioritize such compounds to develop drugs with improved efficacy and reduced side effects. The CAS 14182-57-1 substance serves as a key intermediate in producing non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) agents, aligning with current industry trends toward personalized medicine.

From a chemical perspective, (2R)-2-phenylpropanamide exhibits notable stability under physiological conditions, making it suitable for various formulation studies. Researchers frequently investigate its solubility profile and crystallization behavior, particularly in relation to polymorph screening – a hot topic in pharmaceutical development. The compound's melting point range (typically 120-125°C) and optical rotation ([α]D values) are critical quality attributes monitored during production.

The synthesis of CAS 14182-57-1 typically involves enantioselective catalytic methods or resolution techniques, reflecting modern green chemistry principles. Current optimization efforts focus on atom economy and reducing organic solvent waste, addressing environmental concerns in chemical manufacturing. These approaches align with the pharmaceutical industry's push toward sustainable processes, a subject frequently searched in academic and industrial databases.

Analytical characterization of (2R)-2-phenylpropanamide employs advanced techniques including HPLC chiral separation, NMR spectroscopy, and mass spectrometry. The compound's purity specification (>98% enantiomeric excess) meets stringent regulatory requirements for pharmaceutical intermediates. Quality control protocols emphasize residual solvent analysis and heavy metal screening, reflecting current Good Manufacturing Practice (cGMP) standards.

Market analysis indicates rising interest in CAS 14182-57-1 from contract research organizations (CROs) and generic drug manufacturers. The compound's patent status and regulatory compliance make it attractive for developing bioequivalent formulations. Recent publications explore its potential in prodrug design and targeted drug delivery systems, particularly for neurological disorders – a therapeutic area receiving substantial research funding.

Storage and handling recommendations for (2R)-2-phenylpropanamide emphasize moisture-sensitive conditions (typically stored at 2-8°C under inert atmosphere). The compound demonstrates compatibility with common pharmaceutical excipients, though compatibility studies remain essential during formulation development. These practical considerations address frequent queries from process chemists and formulation scientists.

Emerging research explores the structure-activity relationship (SAR) of CAS 14182-57-1 derivatives, particularly their binding affinity to various biological targets. Computational chemistry approaches, including molecular docking studies, help predict the compound's interactions with enzymatic systems. Such investigations contribute to the growing field of computer-aided drug design (CADD), a trending topic in medicinal chemistry literature.

The global supply chain for (2R)-2-phenylpropanamide reflects increasing regionalization trends, with manufacturers establishing dual sourcing strategies to ensure continuity. Quality certifications like CEP (Certificate of Suitability) and USP/NF compliance significantly influence procurement decisions. These market dynamics respond to industry concerns about supply chain resilience, a prominent discussion point in post-pandemic recovery plans.

Future perspectives on CAS 14182-57-1 include potential applications in biocatalysis and continuous flow chemistry – two rapidly evolving areas in process chemistry. The compound's versatility positions it as a candidate for high-throughput screening libraries and fragment-based drug discovery programs. These forward-looking applications address current scientific interest in accelerated drug development methodologies.

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